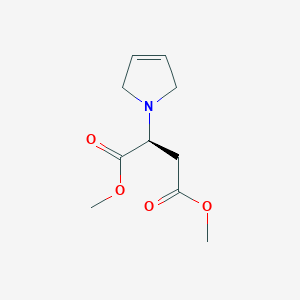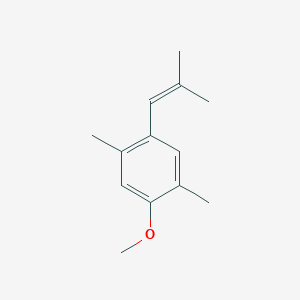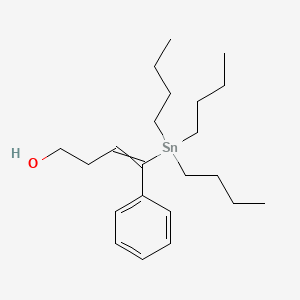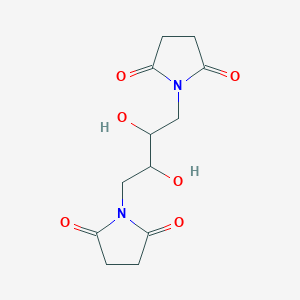
1,1'-(2,3-Dihydroxybutane-1,4-diyl)di(pyrrolidine-2,5-dione)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-(2,3-Dihydroxybutane-1,4-diyl)di(pyrrolidine-2,5-dione) is a complex organic compound characterized by the presence of two pyrrolidine-2,5-dione rings connected via a 2,3-dihydroxybutane-1,4-diyl linker
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(2,3-Dihydroxybutane-1,4-diyl)di(pyrrolidine-2,5-dione) typically involves the reaction of pyrrolidine-2,5-dione with a dihydroxybutane derivative under controlled conditions. The reaction is often catalyzed by acid or base catalysts to facilitate the formation of the dihydroxybutane-1,4-diyl linker.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions where the reactants are mixed in a reactor and subjected to specific temperature and pressure conditions to optimize yield and purity. The process may also include purification steps such as crystallization or chromatography to isolate the desired product.
化学反应分析
Types of Reactions
1,1’-(2,3-Dihydroxybutane-1,4-diyl)di(pyrrolidine-2,5-dione) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The pyrrolidine rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the pyrrolidine rings.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction can produce diols or diamines.
科学研究应用
1,1’-(2,3-Dihydroxybutane-1,4-diyl)di(pyrrolidine-2,5-dione) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and polymers with specific properties.
作用机制
The mechanism of action of 1,1’-(2,3-Dihydroxybutane-1,4-diyl)di(pyrrolidine-2,5-dione) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
Pyrrolidine-2,5-dione: A simpler analog with similar structural features but lacking the dihydroxybutane linker.
Dihydroxybutane derivatives: Compounds with similar dihydroxybutane structures but different functional groups attached.
Uniqueness
1,1’-(2,3-Dihydroxybutane-1,4-diyl)di(pyrrolidine-2,5-dione) is unique due to the combination of two pyrrolidine-2,5-dione rings and a dihydroxybutane linker, which imparts distinct chemical and biological properties not found in simpler analogs.
属性
CAS 编号 |
681129-02-2 |
|---|---|
分子式 |
C12H16N2O6 |
分子量 |
284.26 g/mol |
IUPAC 名称 |
1-[4-(2,5-dioxopyrrolidin-1-yl)-2,3-dihydroxybutyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C12H16N2O6/c15-7(5-13-9(17)1-2-10(13)18)8(16)6-14-11(19)3-4-12(14)20/h7-8,15-16H,1-6H2 |
InChI 键 |
HUVBGDMHARKCIS-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)N(C1=O)CC(C(CN2C(=O)CCC2=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![([1,1'-Biphenyl]-4-yl)([4,4'-bipiperidin]-1-yl)methanone](/img/structure/B12539537.png)
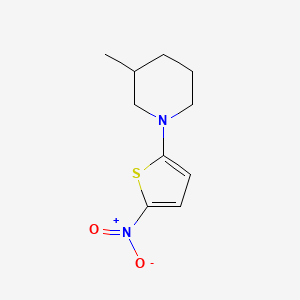
![1-[4-(Diethylamino)benzamido]cyclohexane-1-carboxylic acid](/img/structure/B12539540.png)


![4,6-Bis[(1,3-benzothiazol-2-yl)sulfanyl]-1,3,5-triazine-2(1H)-thione](/img/structure/B12539561.png)
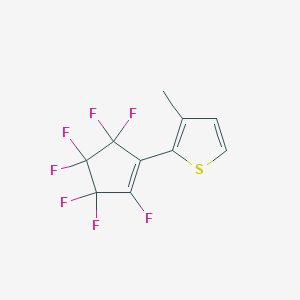
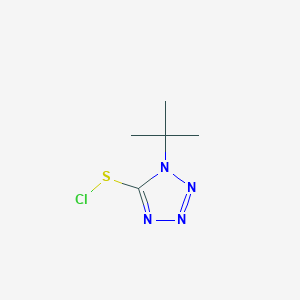
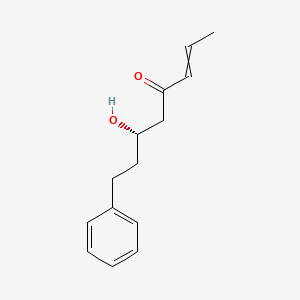
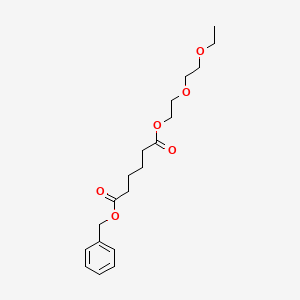
![2-{[(2-Phenoxypropan-2-yl)oxy]methyl}oxirane](/img/structure/B12539584.png)
